N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S.ClH/c1-24(2)9-10-25(21-23-16-8-7-13(22)11-17(16)30-21)18(27)12-26-19(28)14-5-3-4-6-15(14)20(26)29;/h3-8,11H,9-10,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVOJWWCSCZNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in biological research due to its potential therapeutic applications and unique biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C19H22ClN3O3S
- Molecular Weight: 397.91 g/mol
Structural Features
The unique features of this compound include:
- A benzothiazole moiety, which is known for its diverse biological activities.
- A dimethylaminoethyl group that may enhance lipophilicity and bioavailability.
- An isoindolinone structure that contributes to its potential as a pharmacological agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound has been shown to modulate enzyme activities and receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has demonstrated inhibitory effects on various enzymes, including cholinesterases, which are critical in neurotransmission.
- Receptor Modulation: It may act on G-protein coupled receptors (GPCRs), influencing cellular signaling cascades.
Anticancer Activity
Research indicates that derivatives of benzothiazole exhibit significant anticancer properties. The compound under study has shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance:
- Case Study: A study evaluated the cytotoxic effects of related compounds against various cancer cell lines, revealing IC50 values in the low micromolar range for certain derivatives .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies have reported that similar benzothiazole derivatives possess antibacterial and antifungal activities:
- In Vitro Studies: Various benzothiazole derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing moderate to significant inhibition .
Data Table: Biological Activities
| Activity Type | Result | Reference |
|---|---|---|
| Anticancer | IC50 values < 50 µM | |
| Antimicrobial | Effective against E. coli | |
| Enzyme Inhibition | Cholinesterase inhibition |
Study on Anticancer Properties
A recent study highlighted the anticancer effects of related benzothiazole compounds against breast cancer cell lines (MDA-MB-231). The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases .
Study on Enzyme Inhibition
Another significant study focused on the enzyme inhibition properties of benzothiazole derivatives. The tested compounds exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives showing promising results comparable to known inhibitors like physostigmine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:
Comparative Analysis of Key Properties
Solubility and Bioavailability The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogues like the adamantyl derivative . The dimethylaminoethyl group introduces basicity (pKa ~8–9), favoring solubility in acidic environments (e.g., gastric fluid).
The adamantyl group in the methoxy-benzothiazole derivative () provides steric bulk, which may limit off-target interactions but reduce solubility .
Synthetic Accessibility
- The target compound’s synthesis likely involves coupling 6-chloro-benzothiazol-2-amine with a pre-functionalized acetamide intermediate.
- In contrast, the adamantyl derivative () was synthesized via imidazole-mediated acylation, achieving a modest 22% yield .
Crystallographic and Solid-State Behavior
- The adamantyl derivative crystallizes in a triclinic P1 space group with intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) and S⋯S interactions, stabilizing its solid-state structure .
- The hydrochloride salt form of the target compound is expected to exhibit ionic interactions in its crystal lattice, though experimental data are lacking.
Research Findings and Implications
- Benzothiazole Core : Common to all compared compounds, this scaffold is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects .
- Substituent Effects :
- Chloro and methoxy groups on the benzothiazole ring modulate electronic properties and steric accessibility for target binding.
- Hydrophobic moieties (e.g., adamantyl) enhance blood-brain barrier penetration but may reduce solubility.
- Salt vs. Neutral Forms : Hydrochloride salts improve solubility but require careful pH optimization for in vivo stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
